Several methods have been developed for the synthesis of Ethyl 3-hydroxypiperidine-4-carboxylate and its derivatives. A notable approach involves the biological reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (4) using baker's yeast. [] This method exploits the stereoselectivity of enzymes to produce enantiomerically enriched (3R,4R)-Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate ((+)-5).
Alternative strategies utilize transition metal catalysts for asymmetric hydrogenation of the ketone precursor 4. For instance, employing a ruthenium catalyst with a chiral ligand like (binap) enables the preparation of either enantiomer by carefully selecting the appropriate ligand configuration. []
The absolute configuration of (+)-Ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate ((+)-5) has been confirmed as (3R,4R) through various techniques including: * Biological reduction: Comparing the product obtained from baker's yeast reduction with that of stereoselective catalytic hydrogenation. []* NMR Mosher method: Analyzing the NMR spectra of derivatives formed by reacting (+)-5 and its enantiomer ((-)-5) with Mosher's acid. []* Chiroptical correlation: Transforming (+)-5 into a known derivative and comparing its optical rotation data with literature values. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: